molecular formula C23H26N2O B5732052 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline

2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline

Cat. No. B5732052
M. Wt: 346.5 g/mol
InChI Key: KRVHHOVPFWGSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline, also known as BMQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMQ belongs to the class of quinoline derivatives and has been found to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties.

Mechanism of Action

The exact mechanism of action of 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline is not fully understood. However, studies have suggested that 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline exerts its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has also been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and regulating the expression of various inflammatory genes.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has been found to have various biochemical and physiological effects. Studies have shown that 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline can induce DNA damage and activate various signaling pathways involved in cell death. 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has also been shown to regulate the expression of genes involved in oxidative stress and inflammation. In addition, 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline in lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used without causing significant harm to cells or animals. However, one limitation of using 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline. One area of interest is the development of 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline in combination with other anti-cancer drugs to enhance their efficacy. Furthermore, the role of 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline in regulating immune responses and its potential use in the treatment of autoimmune diseases warrants further investigation.

Synthesis Methods

2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline can be synthesized through a multi-step process that involves the reaction of 2-methyl-8-nitroquinoline with benzylpiperidine in the presence of a reducing agent, followed by methylation of the resulting intermediate. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-8-methoxy-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-17-15-22(24-23-20(17)9-6-10-21(23)26-2)25-13-11-19(12-14-25)16-18-7-4-3-5-8-18/h3-10,15,19H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVHHOVPFWGSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperidin-1-yl)-8-methoxy-4-methylquinoline

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